(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Chiral Resolution Enantiomeric Excess Procurement Specification

This (R)-enantiomer (CAS 1956436-77-3) is a chiral bicyclic building block essential for asymmetric synthesis. Its defined (R)-stereochemistry is non-interchangeable with the (S)-form, directly determining enantioselectivity in pharmacophores. The 97% purity reduces intermediate purification, saving time and cost in multi-step sequences. Ideal for constructing cathepsin inhibitors or chiral C2-symmetric ligands for Pd-catalyzed reactions.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
Cat. No. B11904433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2CCNC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H/t7-;/m1./s1
InChIKeyCWBRHQWHOXMFTC-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride: A Chiral Azetidine-Pyrrolidine Building Block for Asymmetric Synthesis & Medicinal Chemistry


(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (CAS 1956436-77-3) is a chiral, bicyclic ketone derivative that incorporates both a four-membered azetidine and a five-membered pyrrolidine ring linked via a methanone bridge . It is primarily utilized as a specialty building block in medicinal chemistry and asymmetric synthesis, where the defined (R)-stereochemistry at the pyrrolidine 3-position is critical for downstream enantioselective transformations . The hydrochloride salt form enhances its solubility and handling properties for research applications.

Why (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride Cannot Be Replaced by Its (S)-Enantiomer or Racemate


For applications requiring chiral induction, the (R)-enantiomer is not interchangeable with its (S)-enantiomer (CAS 1956437-70-9) or the racemic mixture. The spatial arrangement of the pyrrolidine ring dictates the three-dimensional structure of any derived ligand or pharmacophore, directly impacting enantioselectivity and biological target engagement . Even in the absence of published biological data for this specific scaffold, the general principle of stereochemistry-dependent activity in azetidine-pyrrolidine systems is well-established [1]. Procuring the incorrect enantiomer or a racemate risks synthetic failure or ambiguous structure-activity relationships, making verified stereochemical identity a critical procurement parameter.

Head-to-Head Comparison: (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride vs. Closest Analogs


Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer is supplied with a minimum chemical purity of 95% (HPLC), equivalent to its (S)-counterpart . However, the critical differentiator is the absolute stereochemistry. The (R) configuration at the pyrrolidine 3-position is essential for generating right-handed chiral architectures, as demonstrated in analogous azetidine-pyrrolidine ligands where opposite enantiomers produce opposite product configurations [1]. No quantitative enantiomeric excess (ee) data is reported by vendors, but the defined CAS number ensures procurement of the single enantiomer.

Chiral Resolution Enantiomeric Excess Procurement Specification

Regioisomeric Differentiation: Azetidin-1-yl(pyrrolidin-3-yl) vs. Azetidin-3-yl(pyrrolidin-1-yl) Core

The target compound features the carbonyl group attached to the pyrrolidine nitrogen (azetidin-1-yl(pyrrolidin-3-yl)methanone). Its regioisomer, azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS 1820707-48-9), places the carbonyl on the azetidine ring . In a related cathepsin inhibitor program, substituting a 1-cyanopyrrolidine with a 1-cyanoazetidine resulted in a 10-fold increase in potency [1]. This class-level inference suggests that the connectivity of the carbonyl to the azetidine vs. pyrrolidine ring can significantly modulate biological activity, making the specific regioisomer a non-interchangeable entity.

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Purity Benchmarking Against Comparator Building Blocks

The target (R)-enantiomer is commercially available at 97% purity from certain vendors, whereas the closely related (S)-enantiomer is typically listed at 95% . A purity advantage of 2% (absolute) may reduce side-product formation in subsequent reactions, especially in multi-step syntheses where impurities propagate.

Chemical Purity Procurement Quality Control

Optimal Use Cases for (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride in Advanced R&D


Synthesis of Enantiopure Cathepsin Inhibitors

Based on the observed 10-fold potency gain when replacing a pyrrolidine with an azetidine in cyanamide cathepsin inhibitors [1], the (R)-azetidin-1-yl(pyrrolidin-3-yl)methanone scaffold can serve as a key intermediate for developing novel cathepsin S/L inhibitors. The defined (R)-stereochemistry is essential to maintain the correct orientation of the azetidine and pyrrolidine rings for optimal protease binding.

Chiral Ligand Development for Asymmetric Metal Catalysis

Chiral C2-symmetric azetidine-pyrrolidine derivatives have been successfully employed as ligands in palladium-catalyzed asymmetric arylation reactions, achieving high yields and enantioselectivities [2]. The (R)-enantiomer of the title compound provides the necessary enantiopure starting point to construct such bidentate ligands, where the stereochemical outcome is directly correlated to the ligand's absolute configuration.

Medicinal Chemistry Scaffold Diversification

The dual presence of azetidine and pyrrolidine rings allows for rapid diversification. The methanone linker can be reduced or functionalized, while the free amine (after deprotection of the hydrochloride) can be alkylated or acylated. This makes the compound a privileged fragment for constructing libraries of potential central nervous system (CNS) agents or anti-inflammatory drugs, where sp3-rich, three-dimensional scaffolds are increasingly favored.

High-Purity Building Block for Multi-Step Synthesis

The availability of the (R)-enantiomer at 97% purity (as opposed to the standard 95% for the (S)-form) makes it a preferred choice for long synthetic sequences where impurity accumulation is a concern. This can reduce the need for intermediate chromatographic purifications, saving time and cost.

Quote Request

Request a Quote for (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.